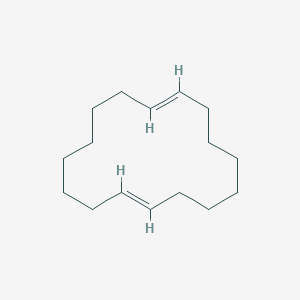

1,9-Cyclohexadecadiene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclohexadeca-1,9-diene is a cyclic hydrocarbon with the molecular formula C16H24. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound has garnered significant interest in scientific research due to its unique structure and properties.

Métodos De Preparación

Cyclohexadeca-1,9-diene can be synthesized through various methods, including:

Diels-Alder Reaction: This involves the reaction of cyclopentadiene with an alkene.

Birch Reduction: This method involves the reduction of benzene with sodium in liquid ammonia.

Wurtz Coupling: This method involves the coupling of two alkyl halides in the presence of sodium metal.

Análisis De Reacciones Químicas

Cyclohexadeca-1,9-diene undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form cyclohexadec-8-en-1-one.

Reduction: It can be reduced to form cyclohexadecane.

Substitution: It can undergo substitution reactions with various reagents to form different substituted derivatives.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or osmium tetroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substituting Agents: Such as halogens or alkyl halides.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1,9-Cyclohexadecadiene has diverse applications across several scientific domains:

Organic Synthesis

It serves as a monomer for synthesizing various organic compounds such as cyclohexene and cyclooctatetraene. Its unique structure allows it to participate in polymerization reactions effectively.

Materials Science

The compound is utilized in developing new synthetic rubbers and elastomers due to its ability to undergo polymerization. This application is critical for creating materials with specific mechanical properties.

Medicinal Chemistry

Research indicates potential therapeutic applications for this compound in treating inflammatory and autoimmune diseases. Its anti-inflammatory and analgesic properties are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes like COX-2 and nitric oxide synthase (NOS) .

Biological Research

Studies have shown that this compound exhibits antioxidant activity and can scavenge free radicals, contributing to its protective effects against cellular damage .

Case Studies

Several studies illustrate the applications and effects of this compound:

- Anti-inflammatory Effects : A study demonstrated significant reduction in edema in rat models when administered at various doses, showcasing a dose-dependent decrease in paw swelling compared to control groups.

- Analgesic Properties : In experiments involving pain-inducing stimuli on mice, administration resulted in notable pain response reduction attributed to the inhibition of pro-inflammatory mediators.

- Antioxidant Activity Assessment : Research indicated strong antioxidant properties in vitro, effectively reducing lipid peroxidation levels in cell cultures exposed to oxidative stress.

Mecanismo De Acción

Cyclohexadeca-1,9-diene exerts its effects through several mechanisms:

Anti-inflammatory and Analgesic Properties: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 and nitric oxide synthase.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Comparación Con Compuestos Similares

Cyclohexadeca-1,9-diene can be compared with other similar cyclic hydrocarbons:

Cyclohexene: A six-membered ring with one double bond.

Cyclohexadiene: A six-membered ring with two double bonds.

Cyclooctatetraene: An eight-membered ring with four double bonds.

Cyclohexadeca-1,9-diene is unique due to its larger ring size and the presence of two double bonds, which confer distinct chemical and physical properties.

Propiedades

Número CAS |

110028-14-3 |

|---|---|

Fórmula molecular |

C16H28 |

Peso molecular |

220.39 g/mol |

Nombre IUPAC |

(1E,9E)-cyclohexadeca-1,9-diene |

InChI |

InChI=1S/C16H28/c1-2-4-6-8-10-12-14-16-15-13-11-9-7-5-3-1/h1-2,15-16H,3-14H2/b2-1+,16-15+ |

Clave InChI |

QCSDLMPAQMQZOE-FMGPEAFSSA-N |

SMILES |

C1CCCC=CCCCCCCC=CCC1 |

SMILES isomérico |

C1CC/C=C/CCCCCC/C=C/CCC1 |

SMILES canónico |

C1CCCC=CCCCCCCC=CCC1 |

Pictogramas |

Irritant |

Sinónimos |

TRANS CIS-1 9-CYCLOHEXADECADIENE |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.